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Compound of Interest

Compound Name: Cy5.5-SE

Cat. No.: B15597313

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of antibodies with
Cyanine5.5 succinimidyl ester (Cy5.5-SE) and their subsequent application in flow cytometry.
Cy5.5 is a bright, far-red fluorescent dye, making it an excellent choice for multiplexing
experiments and for use in instruments with a 633 nm or 640 nm laser line.[1][2] The
succinimidyl ester (SE) functional group readily reacts with primary amines on the antibody,
forming a stable amide bond.[1][3]

I. Antibody Labeling with Cy5.5-SE

This protocol outlines the procedure for conjugating Cy5.5-SE to an antibody. The optimal
molar ratio of dye to antibody should be determined empirically, but a common starting point is
a 10:1 to 20:1 ratio.[1]

Materials
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Material/Reagent Specifications Storage

) Purified 1gG, 1-10 mg/mL in
Antibody _ 4°C or -20°C
amine-free buffer (e.g., PBS)

Amine-reactive succinimidyl < -15°C, desiccated, protected
Cy5.5-SE )
ester from light
Anhydrous Dimethyl Sulfoxide
(DMSO) or Dimethylformamide  High-purity, anhydrous Room temperature, desiccated
(DMF)
) 1 M Sodium Bicarbonate, pH
Reaction Buffer Room temperature

8.5-9.5

) 1 M Tris-HCI, pH 8.0 0r 1.5 M
Quenching Reagent _ Room temperature
Hydroxylamine, pH 8.5

Zeba™ Spin Desalting
Purification Column Columns (7K MWCO) or Room temperature

equivalent

Experimental Protocol

1. Antibody Preparation:

o Ensure the antibody is in an amine-free buffer, such as PBS. If the buffer contains primary
amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS or by
using an antibody purification kit.[1]

e The antibody concentration should ideally be between 0.5-5 mg/mL for optimal labeling.[4]
2. Preparation of Reagents:

o Reaction Buffer (1 M Sodium Bicarbonate, pH 8.5-9.5): Dissolve 8.4 g of sodium bicarbonate
in 90 mL of deionized water. Adjust the pH to 8.5-9.5 with 1 M NaOH and bring the final
volume to 100 mL.[1]

e Cy5.5-SE Stock Solution: Immediately before use, dissolve the Cy5.5-SE in anhydrous
DMSO or DMF to a concentration of 10 mg/mL.[5] Vortex briefly to ensure it is fully

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Labeling_Antibodies_with_Cy5_SE_mono_SO3_NHS_Ester.pdf
https://www.abcam.com/ps/products/102/ab102855/documents/ab102855%20APCCy55%20Conjugation%20Kit%20v3%20(website).pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Labeling_Antibodies_with_Cy5_SE_mono_SO3_NHS_Ester.pdf
https://www.benchchem.com/product/b15597313?utm_src=pdf-body
https://www.benchchem.com/product/b15597313?utm_src=pdf-body
https://www.genecopoeia.com/wp-content/uploads/2015/10/CyDye-NHS-Ester.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

dissolved.[5]
. Conjugation Reaction:

Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of the 1 M sodium
bicarbonate reaction buffer.[1] For example, add 10 pL of reaction buffer to 100 uL of
antibody solution.

Add the calculated amount of Cy5.5-SE stock solution to the antibody solution while gently
vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.
. Quenching the Reaction:

Add the quenching reagent (e.g., 1 M Tris-HCI, pH 8.0) to a final concentration of 50-100 mM
to stop the reaction.

Incubate for 30 minutes at room temperature.
. Purification of the Labeled Antibody:

Remove the unconjugated dye and other small molecules using a desalting column (e.qg.,
Zeba™ Spin Desalting Column, 7K MWCO). Follow the manufacturer's instructions for the
column.

Collect the purified, labeled antibody.
. Determination of Degree of Labeling (DOL):

The DOL, which represents the average number of dye molecules per antibody, can be
determined spectrophotometrically.[1]

Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the
absorbance maximum for Cy5.5 (approximately 675 nm).

The optimal DOL for flow cytometry is typically between 2 and 7.[1]
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7. Storage of the Labeled Antibody:

» Store the purified Cy5.5-labeled antibody at 2-8°C, protected from light.[6] For long-term
storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C. Do not
freeze and thaw repeatedly.

Il. Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining cell surface markers using the Cy5.5-
labeled antibody.

Materials
Material/lReagent Specifications
Cy5.5-labeled Antibody Prepared as described above

PBS with 1-2% BSA and 0.05-0.1% sodium

Flow Cytometry Staining Buffer )
azide

Single-cell suspension at a concentration of 1 x

Cells in Suspension
1077 cells/mL

Fc Block (optional) To block non-specific binding to Fc receptors

Viability Dye (optional) To exclude dead cells from analysis

Experimental Protocol

1. Cell Preparation:
e Prepare a single-cell suspension of your target cells.[7]

e Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300-500 x g for 5
minutes at 4°C.[7]

o Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x
1077 cells/mL.

2. Fc Receptor Blocking (Optional but Recommended):
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e If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking
reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.[8]

3. Antibody Staining:

¢ Aliquot 100 pL of the cell suspension (1 x 1076 cells) into flow cytometry tubes.[9]

o Add the predetermined optimal concentration of the Cy5.5-labeled antibody to the cells.

» Vortex gently and incubate for 20-30 minutes at 2-8°C (on ice), protected from light.[6][7][10]
4. Washing:

e Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-500 x
g for 5 minutes at 4°C.[7]

o Carefully decant the supernatant.

o Repeat the wash step two more times to ensure removal of unbound antibody.[7]
5. (Optional) Viability Staining:

e If a viability dye is to be used, follow the manufacturer's protocol for staining.

6. Resuspension and Data Acquisition:

e Resuspend the final cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.

e Analyze the samples on a flow cytometer equipped with a laser that can excite Cy5.5 (e.qg.,
633 nm or 640 nm) and appropriate emission filters.

lll. Visualizations
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Caption: Workflow for labeling antibodies with Cy5.5-SE.
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Caption: Reaction of Cy5.5-SE with an antibody's primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Cy5.5-SE Antibody
Labeling for Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597313#cy5-5-se-antibody-labeling-protocol-for-
flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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